Mayzent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Siponimod is an orally available immunomodulatory drug used to treat relapsing forms of multiple sclerosis. Siponimod is associated with transient serum enzyme elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.

Applications De Recherche Scientifique

Overview

Siponimod (Mayzent®) is a medication primarily known for its use in treating multiple sclerosis (MS). It's an oral selective sphingosine 1-phosphate receptor subtypes 1 and 5 (S1PR1,5) modulator developed by Novartis Pharmaceuticals (Al-Salama, 2019).

Application in Multiple Sclerosis

Siponimod is approved in several countries for treating secondary progressive multiple sclerosis (SPMS), with specific indications varying between countries. The pivotal EXPAND trial showed that siponimod was more effective than placebo in reducing clinical and MRI-defined outcomes of disease activity and disability progression in SPMS patients. Its beneficial effects appeared to be sustained for up to 5 years of treatment (Scott, 2020).

Impact on Microglial Cells

Siponimod can cross the blood–brain barrier (BBB) and selectively binds to S1PR1 and S1PR5 expressed by several central nervous system (CNS) cell populations, including microglia. It modulates the microglial reaction to pro-inflammatory activation, which plays a role in autoimmune inflammation and axonal degeneration in MS (Gruchot et al., 2022).

Mechanism in Macrophages

Siponimod downregulates the expression of RhoA protein and decreases the cell surface expression of S1P1 and CX3CR1 receptors in mouse RAW 264.7 macrophages. This discovery of the crosstalk between S1P and RhoA/CX3CR1 pathways could aid the development of new therapies for chronic rejection in clinical transplantation (Uosef et al., 2020).

Clinical Routine Application

The AMASIA study aims to assess the long-term effectiveness and safety of siponimod in clinical routine and evaluate its impact on quality of life and socioeconomic conditions in SPMS patients. The study, conducted across several neurological centers in Germany, will provide real-world data complementing the efficacy and safety profile derived from phase III trials (Ziemssen et al., 2020).

Propriétés

Nom du produit |

Mayzent |

|---|---|

Formule moléculaire |

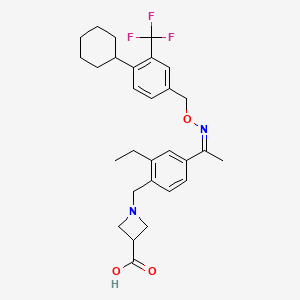

C29H35F3N2O3 |

Poids moléculaire |

516.6 g/mol |

Nom IUPAC |

1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19- |

Clé InChI |

KIHYPELVXPAIDH-APTWKGOFSA-N |

SMILES isomérique |

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O |

SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

SMILES canonique |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

Synonymes |

1-(4-(1-((E)-4-cyclohexyl-3-trifluoromethylbenzyloxyimino)-ethyl)-2-ethylbenzyl)-azetidine-3-carboxylic acid BAF-312 BAF312 Mayzent siponimod |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide](/img/structure/B1250416.png)

![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)